molecular formula C20H27NO2 B4077666 N-1-adamantyl-4-phenoxybutanamide

N-1-adamantyl-4-phenoxybutanamide

Cat. No. B4077666
M. Wt: 313.4 g/mol
InChI Key: TZGFFYCINCFVQI-UHFFFAOYSA-N
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Description

N-1-Adamantyl-4-phenoxybutanamide (APB) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and physiology. This compound is a derivative of adamantane, a cyclic hydrocarbon with a unique diamond-like structure. APB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various research fields.

Mechanism of Action

The mechanism of action of N-1-adamantyl-4-phenoxybutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-1-adamantyl-4-phenoxybutanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-1-adamantyl-4-phenoxybutanamide has also been shown to modulate the activity of various ion channels in the body, including voltage-gated calcium channels.
Biochemical and Physiological Effects
N-1-adamantyl-4-phenoxybutanamide has been shown to have a wide range of biochemical and physiological effects in the body. This compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. N-1-adamantyl-4-phenoxybutanamide has also been shown to have analgesic effects by modulating the activity of ion channels involved in pain sensation. In addition, N-1-adamantyl-4-phenoxybutanamide has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-4-phenoxybutanamide has several advantages as a research tool, including its high purity, stability, and low toxicity. However, N-1-adamantyl-4-phenoxybutanamide also has some limitations, including its high cost and limited availability. In addition, N-1-adamantyl-4-phenoxybutanamide may have some off-target effects that need to be taken into consideration when interpreting the results of experiments.

Future Directions

There are several future directions for research on N-1-adamantyl-4-phenoxybutanamide. One potential direction is to further investigate the mechanism of action of this compound, particularly its effects on ion channels and signaling pathways in the body. Another potential direction is to explore the potential applications of N-1-adamantyl-4-phenoxybutanamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, future research could focus on the development of more efficient and cost-effective synthesis methods for N-1-adamantyl-4-phenoxybutanamide, which could increase its availability and accessibility for scientific research.

Scientific Research Applications

N-1-adamantyl-4-phenoxybutanamide has been widely used in scientific research for its potential applications in various fields, including pharmacology, biochemistry, and physiology. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. N-1-adamantyl-4-phenoxybutanamide has also been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(1-adamantyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c22-19(7-4-8-23-18-5-2-1-3-6-18)21-20-12-15-9-16(13-20)11-17(10-15)14-20/h1-3,5-6,15-17H,4,7-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGFFYCINCFVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.